6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
“6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1123169-29-8 . It has a molecular weight of 195.22 . The IUPAC name for this compound is this compound .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the available resources, it’s known that 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can react with alkyl halides .It should be stored at a temperature between 28 C . More detailed physical and chemical properties are not available in the retrieved resources.
Scientific Research Applications
Organic Synthesis Applications
- Annulation Reactions : A study described the use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation process with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines, showcasing the compound's utility in synthetic chemistry (Zhu, Lan, & Kwon, 2003).
Pharmacological Research
- Cardiotonic Activity : Research on 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters revealed their potential as milrinone analogues with positive inotropic effects, indicating the significance of pyridine derivatives in developing heart medications (Mosti et al., 1992).
Chemical Synthesis and Structural Analysis
- Macrocyclic Compounds : An investigation into the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines from pyridine-3-5-dicarboxylic acid revealed their potential for enantioselective reductions, highlighting the versatility of pyridine derivatives in creating complex molecular architectures (Talma et al., 1985).
Neuroprotection and Calcium Overload Prevention
- Neuronal Death Prevention : A study on 6-amino-1,4-dihydropyridines derived from ethyl 6-amino-4-aryl-5-cyano-1,4-dihydro-2-methyl-3-pyridinecarboxylic acids showed their effectiveness in blocking calcium overload induced by depolarization in neuroblastoma cells, suggesting their potential in neuroprotection (León et al., 2008).
Antimicrobial Activity
- Antimicrobial Evaluation : A series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids were synthesized and demonstrated significant antimicrobial activity, showcasing the potential of dihydropyridine derivatives in antimicrobial drug development (Shastri & Post, 2019).
Properties
IUPAC Name |
6-ethyl-1,5-dimethyl-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-8-6(2)5-7(10(13)14)9(12)11(8)3/h5H,4H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHYLWEDVTHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653239 | |
Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-29-8 | |
Record name | 6-Ethyl-1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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